molecular formula C4H3ClN2OS B1504622 2-Chlorothiazole-5-carboxamide CAS No. 761454-63-1

2-Chlorothiazole-5-carboxamide

Cat. No. B1504622
CAS RN: 761454-63-1
M. Wt: 162.6 g/mol
InChI Key: QXXORRGGVNFVCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against A-549, Bel7402, and HCT-8 cell lines . The highest activity (48%) was achieved with the 4-chloro-2-methylphenyl amido substituted thiazole containing the 2-chlorophenyl group on the two position of the heterocyclic ring .


Molecular Structure Analysis

The molecular structure of 2-Chlorothiazole-5-carboxamide consists of a thiazole ring, which is a type of heterocycle, with a chlorine atom and a carboxamide group attached .


Chemical Reactions Analysis

The synthesis of this compound involves various chemical reactions. For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity .

Scientific Research Applications

Anticancer Applications

  • Anticancer Activity in Hematological and Solid Tumors: A series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, including compounds similar to 2-Chlorothiazole-5-carboxamide, demonstrated potent Src/Abl kinase inhibition with significant antiproliferative activity against various hematological and solid tumor cell lines. These compounds showed promise in treating chronic myelogenous leukemia (CML) in preclinical models (Lombardo et al., 2004).
  • Synthesis and Evaluation for Anticancer Activity: Novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, structurally related to this compound, were synthesized and evaluated for their anticancer activity. These compounds showed varying degrees of effectiveness against different cancer cell lines (Cai et al., 2016).

Antiviral Applications

  • Synthesis and Antiviral Activity: Compounds structurally related to this compound, like 2-beta-D-ribofuranosylthiazole-4-carboxamide and its derivatives, were synthesized and tested for antiviral activity against various viruses, including herpes and parainfluenza viruses. These compounds also showed potential as inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977).

Herbicidal Applications

  • Herbicidal Inhibitors of PSII Electron Transport: A series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, similar in structure to this compound, were synthesized and exhibited good herbicidal activities. These compounds represent a novel class of herbicides with significant activity comparable to existing analogues (Wang et al., 2004).

Molluscicidal Properties

  • Molluscicidal Activity: Thiazolo[5,4-d]pyrimidine derivatives, structurally related to this compound, were found to possess molluscicidal properties against the intermediate host of schistosomiasis, B. alexandrina snails. This indicates potential applications in controlling schistosomiasis transmission (El-bayouki & Basyouni, 1988).

Future Directions

The future directions of research on 2-Chlorothiazole-5-carboxamide could involve further exploration of its anticancer activity and other potential biological effects. As it is intended for research use only, there is a lot of potential for future studies to uncover more about this compound.

Biochemical Analysis

Biochemical Properties

2-Chlorothiazole-5-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase (COX) and various kinases, influencing their activity . The compound’s interaction with these enzymes can lead to the modulation of inflammatory responses and other cellular processes. Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and function . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis . Moreover, this compound can modulate the expression of genes involved in inflammatory responses, thereby affecting the overall cellular environment . These cellular effects underscore the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity . For example, the compound’s interaction with COX enzymes results in the inhibition of prostaglandin synthesis, which is crucial for inflammatory responses . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms provide insights into the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Its degradation products can also exhibit biological activity, which may contribute to the overall effects observed in in vitro and in vivo studies . Long-term exposure to this compound has been associated with sustained modulation of cellular processes, indicating its potential for chronic therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anti-inflammatory and anticancer properties without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can influence the compound’s pharmacokinetics and overall efficacy in therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments, influencing its activity and function . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence cellular metabolism . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic applications.

properties

IUPAC Name

2-chloro-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2OS/c5-4-7-1-2(9-4)3(6)8/h1H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXORRGGVNFVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698519
Record name 2-Chloro-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

761454-63-1
Record name 2-Chloro-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve ethyl 2-chlorothiazole-5-carboxylate (0.927 g, 4.84 mmol) in methanol. Cool the solution to 0° C., then bubble NH3 into the reaction mixture for 10 minutes. Then seal the reaction vessel and stir for 3 hours. Concentrate the reaction mixture to give the title product: 1H NMR (CDCl3): 8.21 (s, 1H), 8.19 (s, 1H), 7.77 (s, 1H); HPLC [YMC-Pro pack C-18 (150×4.6 mm, S-5 microm), 0.05% TFA/acetonitrile in 0.05% TFA/water at 1.0 mL/min, 10-20% over 5 min, 20-95% over 18], tR=6.9 min, 100% purity.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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